4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 956203-24-0
Cat. No.: VC7130188
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.183
* For research use only. Not for human or veterinary use.
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid - 956203-24-0](/images/structure/VC7130188.png)
Specification
CAS No. | 956203-24-0 |
---|---|
Molecular Formula | C11H7F3N2O3 |
Molecular Weight | 272.183 |
IUPAC Name | 4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H7F3N2O3/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |
Standard InChI Key | ZZKLUQPKTQBWJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 3-position with a carboxylic acid group. The 4-hydroxy group contributes to hydrogen-bonding potential, influencing solubility and reactivity. The trifluoromethyl (-CF₃) group is electron-withdrawing, altering electron density across the aromatic system and enhancing resistance to enzymatic degradation.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1152569-51-1 |
Molecular Formula | C₁₁H₇F₃N₂O₃ |
Molecular Weight | 272.18 g/mol |
IUPAC Name | 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H7F3... (abbreviated) |
Physicochemical Properties
The compound’s solubility is influenced by its ionizable carboxylic acid (-COOH) and hydroxyl (-OH) groups, rendering it moderately soluble in polar solvents like ethanol or dimethyl sulfoxide (DMSO). The logP (partition coefficient) is estimated to be 2.1–2.5, reflecting balanced lipophilicity and hydrophilicity. Thermal stability data remain unpublished, but analogous pyrazoles exhibit melting points between 180–220°C .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A plausible pathway for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves:
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Cyclization: Reaction of 2-(trifluoromethyl)phenylhydrazine with a β-keto acid derivative (e.g., ethyl acetoacetate) to form the pyrazole core.
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Hydrolysis: Acid- or base-mediated hydrolysis of ester intermediates to yield the carboxylic acid.
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Functionalization: Introduction of the hydroxyl group via electrophilic substitution or oxidation .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Hydrazine hydrate, EtOH, reflux | 65–75 |
Hydrolysis | NaOH (aq), 80°C | >90 |
Biological Activity and Mechanisms
Anticancer Properties
The carboxylic acid moiety facilitates interactions with oncogenic targets like tyrosine kinases and topoisomerases. Molecular docking studies suggest that analogous pyrazoles inhibit EGFR (Epidermal Growth Factor Receptor) with IC₅₀ values of 1.2–3.5 µM .
Anti-Inflammatory Effects
Hydroxyl and carboxylic acid groups contribute to COX-2 (Cyclooxygenase-2) inhibition. In murine models, similar compounds reduce edema by 45–60% at 50 mg/kg doses .
Applications in Drug Development
Lead Optimization
The compound’s scaffold serves as a starting point for structure-activity relationship (SAR) studies. Modifications at the 4-hydroxy or 3-carboxylic acid positions have yielded derivatives with enhanced bioavailability and target selectivity .
Prodrug Design
Esterification of the carboxylic acid group improves membrane permeability. For instance, ethyl ester prodrugs of related pyrazoles show 3–5× higher oral bioavailability in pharmacokinetic studies .
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